3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide
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Overview
Description
3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a cyclohexyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bromopyrazole moiety. One common method involves the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 4-bromopyrazole is then reacted with an appropriate azetidine derivative in the presence of a base such as sodium hydride or potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate.
Oxidation: Hydrogen peroxide, other oxidizing agents.
Coupling: Palladium catalysts, boronic acids or esters.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function . The cyclohexylazetidine group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler compound with similar reactivity but lacking the azetidine and cyclohexyl groups.
3-Bromo-1-methyl-1H-pyrazole: Another bromopyrazole derivative with a methyl group instead of the azetidine and cyclohexyl groups.
Uniqueness
3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide is unique due to its combination of a bromopyrazole moiety with an azetidine ring and a cyclohexyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O/c15-12-6-16-19(10-12)9-11-7-18(8-11)14(20)17-13-4-2-1-3-5-13/h6,10-11,13H,1-5,7-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDFOJFHXOHFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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